molecular formula C17H17F6N5O2 B14917815 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14917815
M. Wt: 437.34 g/mol
InChI Key: FVFOZCBFMTVJII-UHFFFAOYSA-N
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Description

4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with various functional groups This compound is notable for its unique chemical structure, which includes a hexafluoropropyl group, a morpholine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring and the hexafluoropropyl ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hexafluoropropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazine ring can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. The morpholine ring may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of functional groups, which impart distinct chemical and biological properties. The presence of the hexafluoropropyl group enhances its stability and reactivity, while the morpholine ring and methylphenyl group contribute to its versatility in various applications.

Properties

Molecular Formula

C17H17F6N5O2

Molecular Weight

437.34 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H17F6N5O2/c1-10-2-4-11(5-3-10)24-13-25-14(28-6-8-29-9-7-28)27-15(26-13)30-12(16(18,19)20)17(21,22)23/h2-5,12H,6-9H2,1H3,(H,24,25,26,27)

InChI Key

FVFOZCBFMTVJII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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